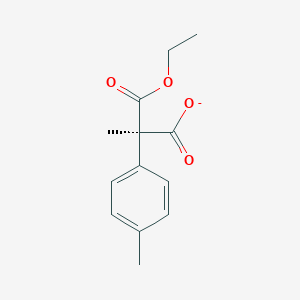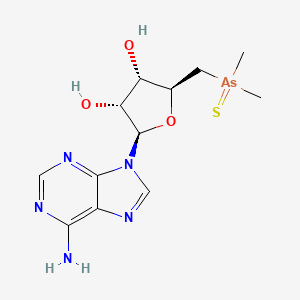
5'-Deoxy-5'-(dimethylarsorothioyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylarsorothioyl group attached to the adenosine molecule, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the dimethylarsorothioyl group to the adenosine molecule. This can be achieved through a series of reactions such as nucleophilic substitution and thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the arsenic-containing group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce arsenic-free analogs.
Scientific Research Applications
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine involves its interaction with specific molecular targets. The dimethylarsorothioyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to various biological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-(methylthio)adenosine: This compound shares a similar structure but contains a methylthio group instead of a dimethylarsorothioyl group.
S-Adenosylmethionine: Another related compound involved in methylation reactions in biological systems.
Adenosine: The parent molecule, which is a key component of nucleic acids and has various biological functions.
Uniqueness
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is unique due to the presence of the dimethylarsorothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
917875-84-4 |
|---|---|
Molecular Formula |
C12H18AsN5O3S |
Molecular Weight |
387.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(dimethylarsinothioylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18AsN5O3S/c1-13(2,22)3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RHPCUUNJLNVDPH-WOUKDFQISA-N |
Isomeric SMILES |
C[As](=S)(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[As](=S)(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
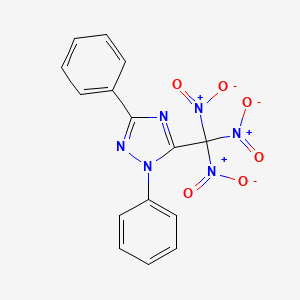
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
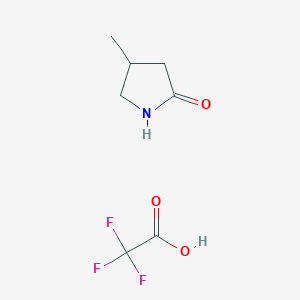
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
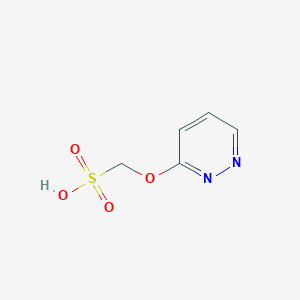
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
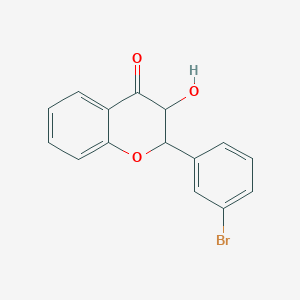
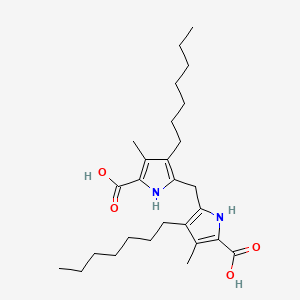
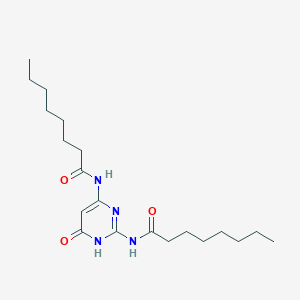
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
